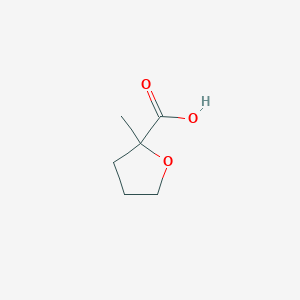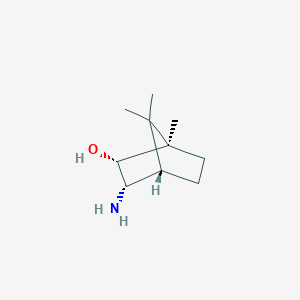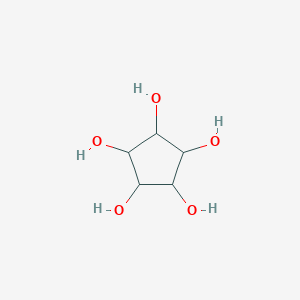
Bis(trifluorometilsulfonil)imida de zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc(II) Bis(trifluoromethanesulfonyl)imide, also known as Zinc(II) Bis(trifluoromethanesulfonyl)imide, is a useful research compound. Its molecular formula is C4F12N2O8S4Zn and its molecular weight is 625.7 g/mol. The purity is usually 95%.
The exact mass of the compound Zinc(II) Bis(trifluoromethanesulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Zinc(II) Bis(trifluoromethanesulfonyl)imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc(II) Bis(trifluoromethanesulfonyl)imide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis
El bis(trifluorometilsulfonil)imida de zinc es un catalizador versátil que se utiliza en diversas reacciones orgánicas. Facilita la alquilación enantioselectiva de Friedel-Crafts de pirroles con acrilatos β-CF3, lo cual es crucial para sintetizar compuestos con alta pureza óptica . También ayuda en las reacciones de Diels-Alder estereoselectivas, permitiendo la síntesis de compuestos cíclicos con un control preciso sobre la estereoquímica . Además, se utiliza en la ciclización tandem de apertura de anillo de ciclopropano/Conia-ene y la nitración aromática, ampliando el conjunto de herramientas para construir arquitecturas moleculares complejas .
Almacenamiento de energía
En el ámbito del almacenamiento de energía, el this compound se muestra prometedor como componente electrolítico en baterías de iones de litio . Su incorporación a electrolitos poliméricos sólidos puede mejorar la conductividad iónica y el rendimiento de la batería, lo que lo convierte en un material valioso para desarrollar sistemas de almacenamiento de energía más eficientes.
Síntesis de polímeros
Este compuesto juega un papel significativo en la ciencia de los polímeros, particularmente en la síntesis de polímeros microporosos conductores de iones de zinc . Estos polímeros son esenciales para desarrollar electrolitos de polímeros en gel con propiedades mejoradas de transporte de iones, que son fundamentales para dispositivos electroquímicos de alto rendimiento como las baterías.
Ciencias ambientales
El this compound también tiene aplicaciones en las ciencias ambientales. Se utiliza como inhibidor de la corrosión en las plantas de desalinización, ayudando a proteger y prolongar la vida útil de la infraestructura involucrada en los procesos críticos de purificación del agua .
Electrónica
En la electrónica, el this compound se explora por su potencial en dispositivos electrónicos y optoelectrónicos de baja potencia de próxima generación . Se están estudiando sus propiedades estructurales y electrónicas para comprender sus interacciones en los líquidos iónicos, lo cual es crítico para el desarrollo de dispositivos con un rendimiento mejorado.
Mecanismo De Acción
Target of Action
Zinc Bis(trifluoromethylsulfonyl)imide, also known as Zinc(II) Bis(trifluoromethanesulfonyl)imide or Zinc di[bis(trifluoromethylsulfonyl)imide], is primarily used as a catalyst in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the process and increases the efficiency of the reaction .
Mode of Action
The compound interacts with its targets by accelerating the rate of the reaction. It is particularly useful in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates , Stereoselective Diels-Alder reaction , Tandem cyclopropane ring-opening / Conia-ene cyclization , and Aromatic nitration . These interactions result in the formation of the desired products more efficiently and selectively .
Biochemical Pathways
The affected pathways are those involved in the aforementioned reactions. The compound’s action can influence the downstream effects of these pathways, leading to the formation of the desired products .
Pharmacokinetics
Its solubility in ch2cl2 and h2o can impact its distribution in the reaction mixture and thus its effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action are the successful completion of the reactions it catalyzes. This leads to the formation of the desired products in a more efficient and selective manner .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is sensitive to moisture and is hygroscopic . Therefore, it should be stored in an inert atmosphere at room temperature . These conditions ensure the compound’s stability and maximize its catalytic activity .
Safety and Hazards
Zinc(II) Bis(trifluoromethanesulfonyl)imide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Zinc Bis(trifluoromethylsulfonyl)imide has been reported to act as a catalyst in several biochemical reactions . It is used in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates, Stereoselective Diels-Alder reaction, Tandem cyclopropane ring-opening / Conia-ene cyclization, and Aromatic nitration
Molecular Mechanism
It is known to act as a catalyst in various biochemical reactions , suggesting that it may interact with biomolecules and influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known to be hygroscopic , suggesting that it may degrade over time when exposed to moisture
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Zinc(II) Bis(trifluoromethanesulfonyl)imide involves the reaction between Zinc oxide and Trifluoromethanesulfonic anhydride in the presence of Nitrogen gas.", "Starting Materials": ["Zinc oxide", "Trifluoromethanesulfonic anhydride", "Nitrogen gas"], "Reaction": ["1. A mixture of Zinc oxide and Trifluoromethanesulfonic anhydride is taken in a round bottom flask.", "2. The mixture is stirred at room temperature under Nitrogen gas atmosphere.", "3. The reaction mixture is heated to 100°C and maintained at that temperature for 4 hours.", "4. The reaction mixture is then cooled to room temperature.", "5. The resulting solid is filtered, washed with diethyl ether and dried under vacuum.", "6. The obtained product is Zinc(II) Bis(trifluoromethanesulfonyl)imide."] } | |
Número CAS |
168106-25-0 |
Fórmula molecular |
C4F12N2O8S4Zn |
Peso molecular |
625.7 g/mol |
Nombre IUPAC |
zinc;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Clave InChI |
QEORIOGPVTWFMH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Pictogramas |
Irritant |
Sinónimos |
Zinc N,N-bis(trifluoromethylsulfonyl)amide; Zinc di[bis(trifluoromethylsulfonyl)imide] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















